5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide
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Overview
Description
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound with significant applications in scientific research. It is known for its unique chemical structure, which includes a benzimidazole core substituted with bromine, chlorine, and fluorine atoms. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chloroaniline with 4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Selumetinib: A similar compound with the same benzimidazole core but different substituents.
Binimetinib: Another related compound with variations in the halogen atoms and functional groups.
Uniqueness
What sets 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide apart is its unique combination of bromine, chlorine, and fluorine atoms, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11BrClFN4O |
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Molecular Weight |
397.63 g/mol |
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrClFN4O/c1-22-6-20-14-11(22)5-8(15(19)23)13(12(14)18)21-10-3-2-7(16)4-9(10)17/h2-6,21H,1H3,(H2,19,23) |
InChI Key |
ZBUPHLBNHQOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)N |
Origin of Product |
United States |
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